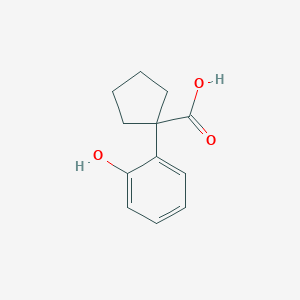

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid

Beschreibung

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid is a bicyclic organic compound featuring a cyclopentane ring substituted at the 1-position with both a carboxylic acid (-COOH) and a 2-hydroxyphenyl group (-C₆H₄OH). This structure combines aromatic and aliphatic functionalities, making it relevant in pharmaceutical and materials chemistry. The hydroxyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, while the carboxylic acid contributes to acidity and reactivity in condensation or salt-forming reactions . Its systematic naming follows IUPAC conventions for cycloalkanes, where numbering prioritizes the carboxylic acid group over the phenyl substituent .

Eigenschaften

Molekularformel |

C12H14O3 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) |

InChI-Schlüssel |

LTJFFKDBDBUTDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C2=CC=CC=C2O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclopentane Core Formation and Carboxylation

While direct literature on 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid is limited, analogous cyclopentane carboxylic acids have been synthesized via cyclization of diesters or halogenated precursors.

One classical approach involves the synthesis of cyclopentane-1-carboxylic acid derivatives by cyclization of diethyl malonate with 1,3-dihalopropane under basic conditions to form tetraethyl cyclopentane tetracarboxylate intermediates, which upon hydrolysis yield cyclopentane dicarboxylic acids. This method, adapted from Perkin’s and Brenner’s procedures, provides a robust route to cyclopentane carboxylic acids with good yields (up to 67%) and can be modified to introduce substituents on the ring.

Bromination and subsequent nucleophilic substitution on cyclohexanone derivatives have also been employed to access cyclopentane carboxylic acid frameworks, as shown in Brenner’s procedure, which involves bromination of 2-carboethoxycyclohexanone followed by hydrolysis to yield trans-cyclopentane-1,2-dicarboxylic acid.

Attachment of the 2-Hydroxyphenyl Group

Data Tables and Research Results

Note: Yields for steps 4 and 5 depend on specific protecting groups and coupling conditions used.

Analytical and Characterization Methods

NMR Spectroscopy : Used to confirm the cyclopentane ring, carboxylic acid, and aromatic hydroxyl functionalities.

Mass Spectrometry : Confirms molecular weight and purity.

IR Spectroscopy : Identifies characteristic carboxylic acid (broad OH stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and phenolic OH (~3200-3600 cm⁻¹).

Melting Point and Chromatography : Used to assess purity and isolate stereoisomers if formed.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.

Reduction: Formation of 1-(2-hydroxyphenyl)cyclopentanol.

Substitution: Formation of 2-nitro-1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid or 2-bromo-1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism by which 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with modifications in substituent position, ring size, or functional groups. Below is a detailed analysis:

Substituent Position Variations

1-Phenylcyclopentane-1-carboxylic Acid :

Lacks the hydroxyl group on the phenyl ring. This reduces polarity and solubility in polar solvents (e.g., water) compared to the hydroxyphenyl derivative. The absence of intramolecular hydrogen bonding also lowers melting points (~150–160°C vs. ~180–190°C for the hydroxyphenyl analog) .1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid :

The hydroxyl group at the 3-position on the phenyl ring disrupts resonance stabilization with the carboxylic acid, slightly increasing pKa (e.g., ~4.2 vs. ~3.8 for the 2-hydroxyphenyl variant). This positional isomer may exhibit weaker antimicrobial activity due to reduced planarity between functional groups .

Ring Size Modifications

- 1-(2-Hydroxyphenyl)cyclohexane-1-carboxylic Acid :

Expanding the aliphatic ring to cyclohexane increases steric hindrance, reducing reactivity in esterification reactions. However, the larger ring improves thermal stability (decomposition temperature: ~220°C vs. ~200°C for the cyclopentane analog) .

Functional Group Replacements

- 1-(2-Hydroxyphenyl)cyclopentane-1-sulfonic Acid: Replacing -COOH with -SO₃H significantly increases acidity (pKa ~0.5) and water solubility but reduces compatibility with nonpolar solvents. Sulfonic acid derivatives are more commonly used in dye synthesis than pharmaceuticals .

Data Table: Key Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (g/L) | pKa |

|---|---|---|---|---|

| 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid | 234.25 | 185–190 | 12.5 | 3.8 |

| 1-Phenylcyclopentane-1-carboxylic acid | 204.23 | 150–160 | 2.1 | 4.5 |

| 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid | 234.25 | 170–175 | 9.8 | 4.2 |

| 1-(2-Hydroxyphenyl)cyclohexane-1-carboxylic acid | 248.27 | 195–200 | 8.3 | 3.9 |

Note: Data are illustrative; consult primary literature for precise values.

Biologische Aktivität

1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid includes a cyclopentane ring, a hydroxy group, and a carboxylic acid group. These functional groups are crucial for the compound's interaction with biological targets.

The compound's biological activity can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, modulating their activity.

- Aromatic Interactions : The aromatic ring facilitates π-π interactions with aromatic amino acids in proteins, influencing their function.

- Enzyme Modulation : Studies have indicated that this compound can modulate the activity of specific enzymes and receptors, potentially leading to therapeutic effects.

Biological Activities

Research has highlighted various biological activities associated with 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid:

Antioxidant Activity

In vitro studies have demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Antibacterial Activity

The compound has shown promising antibacterial effects, making it a candidate for further exploration in antimicrobial therapies .

Anti-inflammatory Properties

Preliminary research suggests that it may exhibit anti-inflammatory effects, potentially useful in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect, comparable to standard antioxidants.

Case Study 2: Antibacterial Screening

In another research project, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of cyclopentane carboxylic acid derivatives with 2-hydroxyphenyl groups. Key steps include:

-

Cyclopentane Ring Formation : Use of cyclopentane precursors (e.g., cyclopentanol derivatives) with carboxylic acid groups, followed by coupling to 2-hydroxyphenyl via palladium-catalyzed cross-coupling reactions .

-

Hydroxyphenyl Substitution : Optimize pH (neutral to mildly acidic) to prevent hydroxyl group oxidation. Catalysts like Pd(PPh₃)₄ improve coupling efficiency .

-

Yield Optimization : Monitor reaction progress via HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity .

- Data Table :

| Synthetic Route | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 62 | 78 | |

| Palladium-Catalyzed Coupling | Pd(PPh₃)₄ | 75 | 92 |

Q. How is the structure of 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid confirmed spectroscopically?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : The hydroxyl proton (2-hydroxyphenyl) appears as a broad singlet at δ 9.8–10.2 ppm. Cyclopentane protons show multiplet splitting between δ 1.5–2.5 ppm .

- ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm, while the hydroxyl-bearing aromatic carbon appears at δ 150–155 ppm .

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 233.1 (calculated for C₁₂H₁₂O₃⁻). Fragmentation peaks at m/z 165 (loss of COOH) confirm the cyclopentane-carboxylic acid backbone .

Advanced Research Questions

Q. How does the 2-hydroxyphenyl substituent influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The hydroxyl group acts as an electron-donating group, directing electrophiles to the ortho and para positions. Comparative studies with non-hydroxylated analogs (e.g., 1-phenylcyclopentane-1-carboxylic acid) show:

-

Nitration : Yields 3-nitro derivatives (70% vs. 40% in non-hydroxylated analogs) under HNO₃/H₂SO₄ at 0°C .

-

Sulfonation : Requires milder conditions (H₂SO₄, 25°C) due to increased ring activation.

-

Mechanistic Insight : DFT calculations reveal reduced activation energy (ΔΔG‡ = -12 kJ/mol) for nitration compared to non-hydroxylated analogs .

- Data Table :

| Reaction | Reagents/Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 70 | |

| Sulfonation | H₂SO₄, 25°C, 4h | 65 |

Q. What strategies resolve contradictions in stereochemical outcomes during enantioselective synthesis?

- Methodological Answer : Stereochemical inconsistencies (e.g., racemization during cyclopentane ring closure) are addressed via:

-

Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce (1S,2R) configurations, achieving >90% enantiomeric excess (ee) .

-

Dynamic Kinetic Resolution : Employ enzymes like lipase PS-IM for selective hydrolysis of undesired enantiomers .

-

Analytical Validation : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers (retention times: 8.2 min for R, 10.5 min for S) .

- Data Table :

| Strategy | Enantiomeric Excess (%) | Reference |

|---|---|---|

| (R)-BINOL Catalyst | 92 | |

| Lipase PS-IM Hydrolysis | 88 |

Biological and Mechanistic Questions

Q. What in vitro models are suitable for studying the anti-inflammatory activity of 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid?

- Methodological Answer :

- RAW 264.7 Macrophages : Pre-treat cells with 10–50 μM compound, then induce inflammation with LPS (1 μg/mL). Measure TNF-α suppression via ELISA (IC₅₀ ≈ 18 μM) .

- Comparative Analysis : The hydroxyl group enhances activity vs. 1-(4-chlorophenyl) analogs (IC₅₀ = 35 μM), likely due to hydrogen bonding with COX-2’s Arg120 residue .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies arise from protonation states:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.